

(4-Methoxypyrimidin-5-yl)boronic acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (4-Methoxypyrimidin-5-yl)boronic acid

Cat. No.: B566114

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CAS Number: 909187-37-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in **(4-Methoxypyrimidin-5-yl)boronic acid**. This document provides a detailed overview of its physicochemical properties, synthesis, applications in medicinal chemistry, and relevant experimental protocols.

Physicochemical Properties

(4-Methoxypyrimidin-5-yl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. A summary of its key physicochemical properties is presented in the table below. While some specific physical properties like the melting and boiling points are not readily available in the literature for this exact compound, data for structurally similar compounds are provided for reference.

Property	Value	Source
CAS Number	909187-37-7	N/A
Molecular Formula	C ₅ H ₇ BN ₂ O ₃	[1]
Molecular Weight	153.93 g/mol	[2]
IUPAC Name	(4-methoxypyrimidin-5-yl)boronic acid	[2]
SMILES	<chem>COC1=NC=NC=C1B(O)O</chem>	[1]
InChI	InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3	[1]
Melting Point	Not available (For the related compound 2,4-dimethoxypyrimidin-5-boronic acid: 115-117 °C)	N/A
Boiling Point	Not available	N/A
Solubility	Soluble in dimethyl sulfoxide and methanol.	N/A

Synthesis and Characterization

The synthesis of pyrimidine boronic acids can be achieved through various methods, with a common approach being the metal-halogen exchange of a halopyrimidine followed by borylation.

Representative Synthesis of (4-Methoxypyrimidin-5-yl)boronic acid

This protocol describes a general method for the synthesis of pyrimidin-5-yl boronic acids from their corresponding 5-halopyrimidines. This can be adapted for the synthesis of **(4-Methoxypyrimidin-5-yl)boronic acid** from 5-bromo-4-methoxypyrimidine.

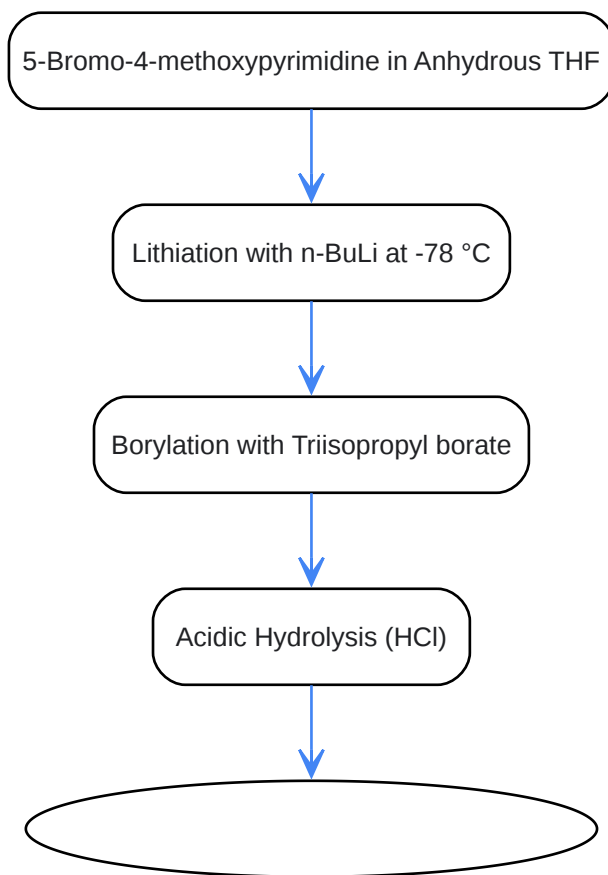
Experimental Protocol:

Materials:

- 5-Bromo-4-methoxypyrimidine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Aqueous Hydrochloric Acid (HCl)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

- Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-bromo-4-methoxypyrimidine in anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (typically 1.1 equivalents) dropwise, maintaining the temperature. Stir the reaction mixture at -78 °C for 1-2 hours to ensure the complete formation of the lithiated intermediate.
- Borylation: To the reaction mixture at -78 °C, add triisopropyl borate (typically 1.2 equivalents) dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl at 0 °C. Extract the mixture with diethyl ether.
- Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude **(4-Methoxypyrimidin-5-yl)boronic acid**. Further purification can be achieved by recrystallization or column chromatography.

Workflow for the Synthesis of **(4-Methoxypyrimidin-5-yl)boronic acid**[Click to download full resolution via product page](#)

Caption: A general workflow for the synthesis of **(4-Methoxypyrimidin-5-yl)boronic acid**.

Analytical Characterization

The characterization of **(4-Methoxypyrimidin-5-yl)boronic acid** and its derivatives typically involves a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not widely published, the following methods are standard for boronic acid characterization.

Technique	Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H , ^{13}C , and ^{11}B NMR are used to confirm the molecular structure.
Mass Spectrometry (MS)	Determines the molecular weight and can be used to elucidate the structure.
High-Performance Liquid Chromatography (HPLC)	Assesses the purity of the compound.

Applications in Medicinal Chemistry

(4-Methoxypyrimidin-5-yl)boronic acid is a key intermediate in the synthesis of a variety of biologically active compounds. Its primary application is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^[3]^[4] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular scaffolds.^[3]

The pyrimidine moiety is a common feature in many kinase inhibitors, where it can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The 5-position of the pyrimidine ring is a favorable site for substitution, and 5-pyrimidinylboronic acids generally exhibit good reactivity in Suzuki couplings.^[3]

Role in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors are biaryl or heteroaryl compounds, and the Suzuki-Miyaura coupling is a fundamental reaction for their synthesis. **(4-Methoxypyrimidin-5-yl)boronic acid** serves as a versatile building block for introducing the 4-methoxypyrimidine motif into these inhibitors.

One important class of kinases targeted in drug discovery is the Janus kinase (JAK) family. JAK inhibitors are used in the treatment of various inflammatory diseases and cancers. The 4-methoxypyrimidine core is a feature of some potent and selective JAK inhibitors, which modulate the JAK-STAT signaling pathway.

Suzuki-Miyaura Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction using a pyrimidine boronic acid.

Experimental Protocol:

Materials:

- Aryl or heteroaryl halide (1.0 equivalent)
- **(4-Methoxypyrimidin-5-yl)boronic acid** (1.0-1.5 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)
- Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
- Standard glassware for inert atmosphere reactions or a microwave reactor

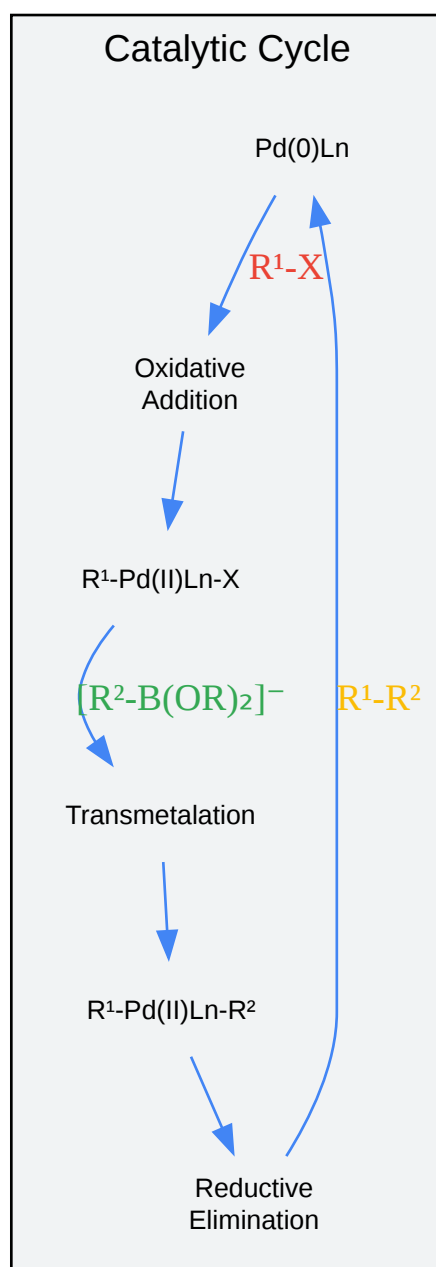
Procedure (Conventional Heating):

- **Reaction Setup:** In a reaction vessel, combine the aryl or heteroaryl halide, **(4-Methoxypyrimidin-5-yl)boronic acid**, palladium catalyst, and base.
- **Inert Atmosphere:** Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- **Solvent Addition:** Add the degassed solvent via syringe.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Procedure (Microwave-Assisted):[\[5\]](#)

- Reaction Setup: In a microwave reactor vial, combine the aryl or heteroaryl halide, **(4-Methoxypyrimidin-5-yl)boronic acid**, palladium catalyst, and base.
- Solvent Addition: Add the degassed solvent.
- Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes) with stirring.
- Work-up and Purification: Follow steps 5 and 6 from the conventional heating protocol.

Suzuki-Miyaura Coupling Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

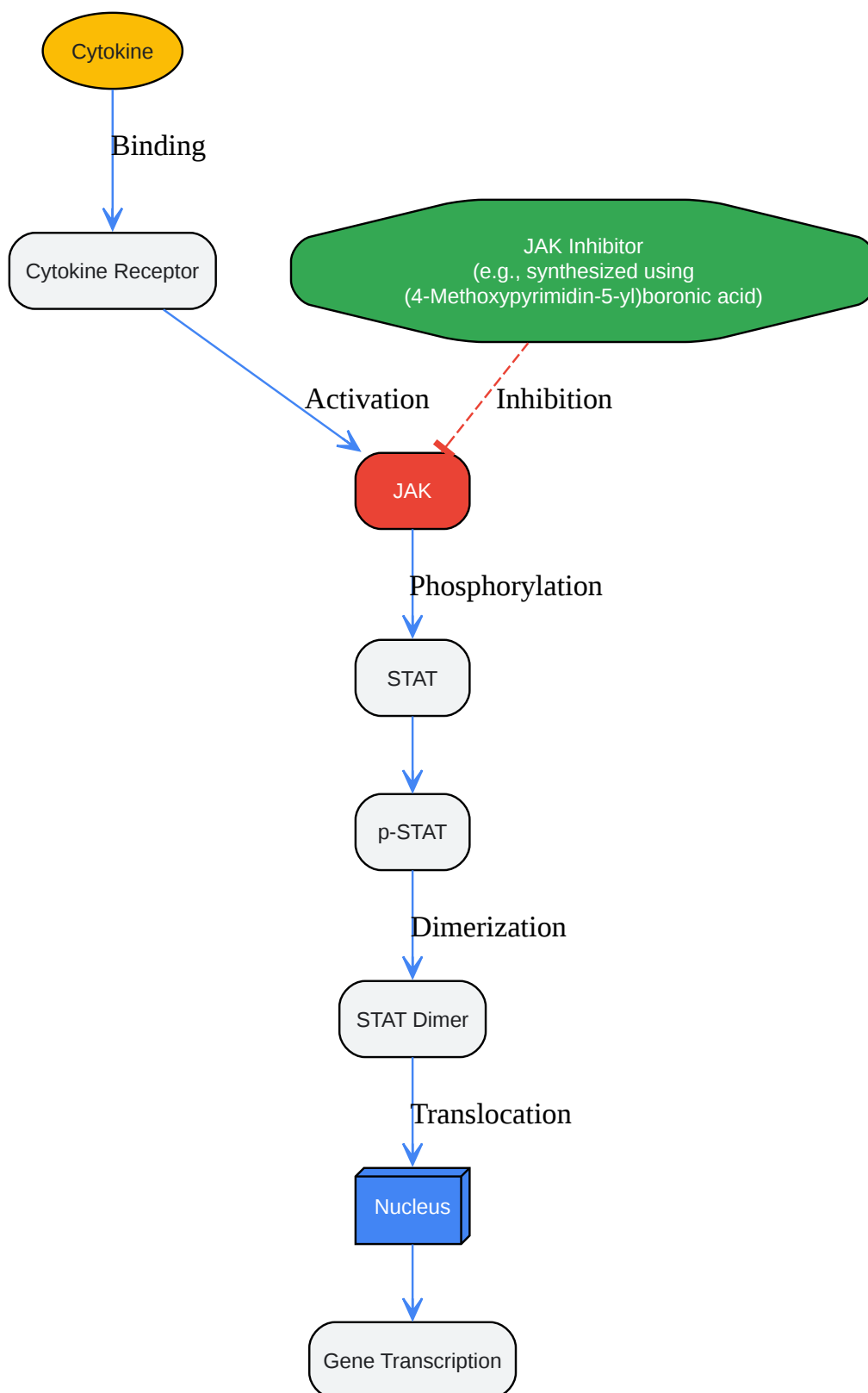
Role in Targeting the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular processes such as immunity, cell proliferation, and

apoptosis. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.

JAK inhibitors synthesized using building blocks like **(4-Methoxypyrimidin-5-yl)boronic acid** can block the activity of JAKs, thereby inhibiting the downstream signaling cascade.

JAK-STAT Signaling Pathway



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Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Safety and Handling

Boronic acids should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.

Conclusion

(4-Methoxypyrimidin-5-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in the construction of kinase inhibitors, especially those targeting the JAK-STAT pathway, highlights its importance in modern drug discovery. This technical guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

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